Benzyl 8-(mercaptomethyl)-2-azaspiro[4.5]decane-2-carboxylate
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Overview
Description
Benzyl 8-(mercaptomethyl)-2-azaspiro[4.5]decane-2-carboxylate is an organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a benzyl group and a mercaptomethyl group in its structure provides it with unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 8-(mercaptomethyl)-2-azaspiro[4.5]decane-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a spirocyclic amine with benzyl chloroformate in the presence of a base to form the benzyl carbamate intermediate. This intermediate is then reacted with a thiol compound under suitable conditions to introduce the mercaptomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzyl 8-(mercaptomethyl)-2-azaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzyl group can be reduced to a methyl group under hydrogenation conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl 8-(mercaptomethyl)-2-azaspiro[4.5]decane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Benzyl 8-(mercaptomethyl)-2-azaspiro[4.5]decane-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The mercaptomethyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The spirocyclic structure may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
- 8-Benzyl-2,8-diazaspiro[4.5]decane
Uniqueness
Benzyl 8-(mercaptomethyl)-2-azaspiro[4.5]decane-2-carboxylate is unique due to the presence of the mercaptomethyl group, which imparts distinct chemical reactivity compared to other similar spirocyclic compounds. This makes it a valuable compound for specific applications where thiol reactivity is desired.
Properties
Molecular Formula |
C18H25NO2S |
---|---|
Molecular Weight |
319.5 g/mol |
IUPAC Name |
benzyl 8-(sulfanylmethyl)-2-azaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C18H25NO2S/c20-17(21-12-15-4-2-1-3-5-15)19-11-10-18(14-19)8-6-16(13-22)7-9-18/h1-5,16,22H,6-14H2 |
InChI Key |
YTAAEHNMUSWVTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CS)CCN(C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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